Cas no 864841-56-5 (Tazarotene Sulfoxide)

Tazarotene Sulfoxide structure
Tazarotene Sulfoxide structure
Product Name:Tazarotene Sulfoxide
CAS No:864841-56-5
Molecular Formula:C21H21NO3S
Molecular Weight:367.461344480515
CID:1060814

Tazarotene Sulfoxide Properties

Names and Identifiers

    • Tazarotene Sulfoxide
    • Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)et hynyl]nicotinate
    • 3-Pyridinecarboxylic acid, 6-[(3,4-dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester (9CI)
    • Ethyl 6-[2-(3,4-dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylate (ACI)
    • InChIKey: BJSYAJPOMFRVOI-UHFFFAOYSA-N
    • Inchi: 1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3
    • SMILES: O=C(C1C=CC(C#CC2C=C3C(CCS(C3=CC=2)=O)(C)C)=NC=1)OCC

Tazarotene Sulfoxide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AH87779-25mg
Tazarotene Sulfoxide
864841-56-5
25mg
$338.00 2024-04-19
Biosynth
PJB84156-1 mg
Tazarotene sulfoxide
864841-56-5
1mg
$92.40
TRC
T010090-25mg
Tazarotene Sulfoxide
864841-56-5
25mg
$ 227.00 2023-09-06

Tazarotene Sulfoxide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Reference
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Reference
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 - 5 °C; 1 h, 0 °C; 2 h, rt
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Reference
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Reference
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Reference
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ,  Water ;  30 min, rt
1.2 3 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
3.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Reference
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Cuprous iodide Catalysts: Triphenylphosphine ,  Palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  30 min, rt
1.2 5 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
3.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Reference
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Tazarotene Sulfoxide Raw materials

Tazarotene Sulfoxide Preparation Products

Tazarotene Sulfoxide Related Literature

864841-56-5 (Tazarotene Sulfoxide) Related Products

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.minglongchemistry.com
Minglong (Xianning) Medicine Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/
atkchemica